

Theoretical and Computational Studies of 2,4-Dimethoxythiazole

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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

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Technical Guide & Research Protocol Executive Summary

This technical guide establishes a rigorous framework for the theoretical characterization of **2,4-Dimethoxythiazole**, a specific derivative of the thiazole scaffold. Thiazoles are ubiquitous in medicinal chemistry, serving as the core pharmacophore in drugs like Dasatinib (anticancer) and Ritonavir (antiretroviral). The introduction of methoxy groups at the C2 and C4 positions significantly alters the electronic landscape of the heterocyclic ring, influencing both its reactivity and binding affinity.

This document synthesizes Density Functional Theory (DFT) methodologies, spectroscopic validation protocols, and molecular docking workflows. It provides a self-validating system for researchers to predict the physicochemical properties and biological potential of this molecule before synthetic expenditure.

Computational Framework: Electronic Structure Theory Methodological Selection

To accurately model **2,4-dimethoxythiazole**, one must account for the electron-donating effects of the methoxy groups (

effect) and the potential for rotational isomerism.

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles. However, for systems with methoxy rotations where weak interactions stabilize conformers, M06-2X or wB97X-D (dispersion-corrected functionals) are recommended to prevent artificial planarization.
- Basis Set: 6-311++G(d,p) is mandatory.
 - Diffuse functions (++) : Essential for describing the lone pairs on the Oxygen (methoxy) and Nitrogen (thiazole) atoms.
 - Polarization functions (d,p) : Required to model the orbital distortion in the aromatic ring.

Geometry Optimization Workflow

The presence of two methoxy groups creates a conformational landscape defined by the dihedral angles

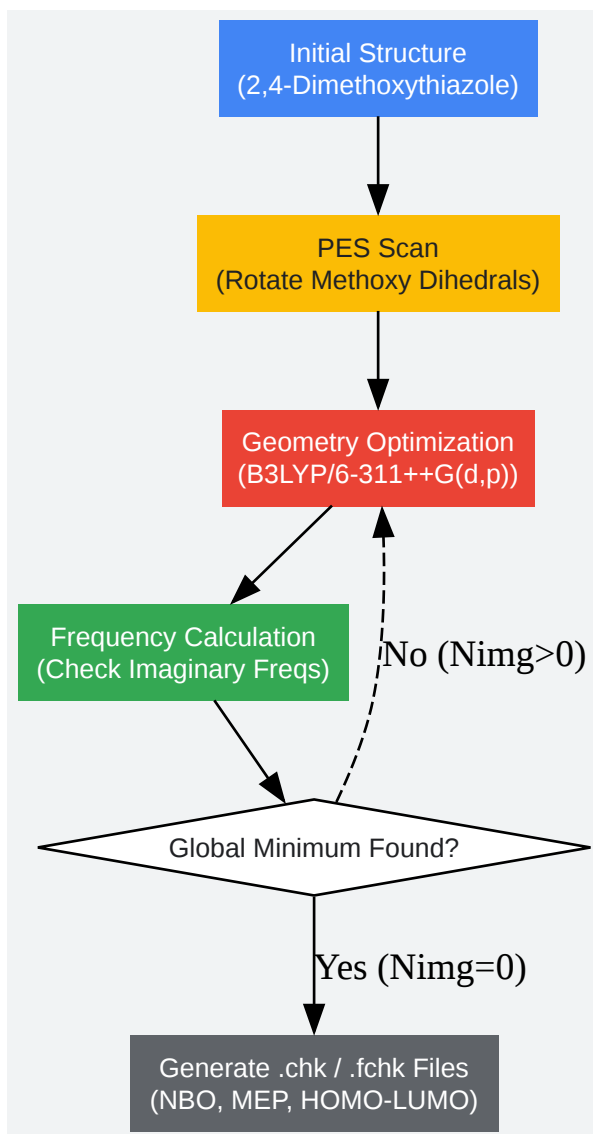
(C5-C4-O-CH

) and

(N3-C2-O-CH

).

DOT Diagram: Geometry Optimization Logic



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Figure 1: Iterative DFT optimization workflow ensuring the identification of the global minimum conformer.

Spectroscopic Profiling & Validation

Experimental validation of computational models is achieved through vibrational (IR) and magnetic (NMR) spectroscopy.[1] The following data points serve as quality control markers for the theoretical model.

Vibrational Spectroscopy (FT-IR)

The methoxy groups and the thiazole ring provide distinct spectral fingerprints. A scaling factor (typically 0.961 for B3LYP) must be applied to calculated frequencies to align with experimental anharmonicity.

Vibrational Mode	Approx.[1][2][3] Exp. Frequency (cm ⁻¹)	Theoretical Assignment (PED)
C-H Stretch (Aromatic)	3050 - 3100	C5-H stretching of thiazole ring.
C-H Stretch (Methoxy)	2830 - 2960	Asymmetric/Symmetric stretching of -OCH ₃ .
C=N Stretch	1630 - 1660	Characteristic thiazole ring breathing.
C-O-C Stretch	1200 - 1250	Aryl-ether linkage vibration.

Note: The C=N band is highly sensitive to the electronic donation from the C2-methoxy group. A redshift in this band compared to unsubstituted thiazole indicates strong conjugation.

NMR Shielding (GIAO Method)

Nuclear Magnetic Resonance shielding tensors should be calculated using the GIAO (Gauge-Independent Atomic Orbital) method in a solvent model (PCM/DMSO) to match experimental conditions.

- Proton (¹H): The H5 proton (on the thiazole ring) typically appears downfield (~6.5 - 7.5 ppm) due to the ring current.
- Carbon (¹³C): The C2 and C4 carbons will be significantly deshielded (>160 ppm) due to the direct attachment of electronegative oxygen atoms.

Reactivity Descriptors: FMO & MEP Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of **2,4-dimethoxythiazole** is governed by the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO Location: Predominantly localized on the Sulfur atom and the Oxygen lone pairs (nucleophilic sites).
- LUMO Location: Distributed across the C=N bond (electrophilic site).
- Chemical Hardness (

): Calculated as

. A lower hardness implies higher reactivity and easier polarization by drug targets.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting non-covalent interactions in docking.

- Red Regions (Negative): N3 atom and Methoxy Oxygens (H-bond acceptors).
- Blue Regions (Positive): Methyl protons and C5-H (weak H-bond donors).

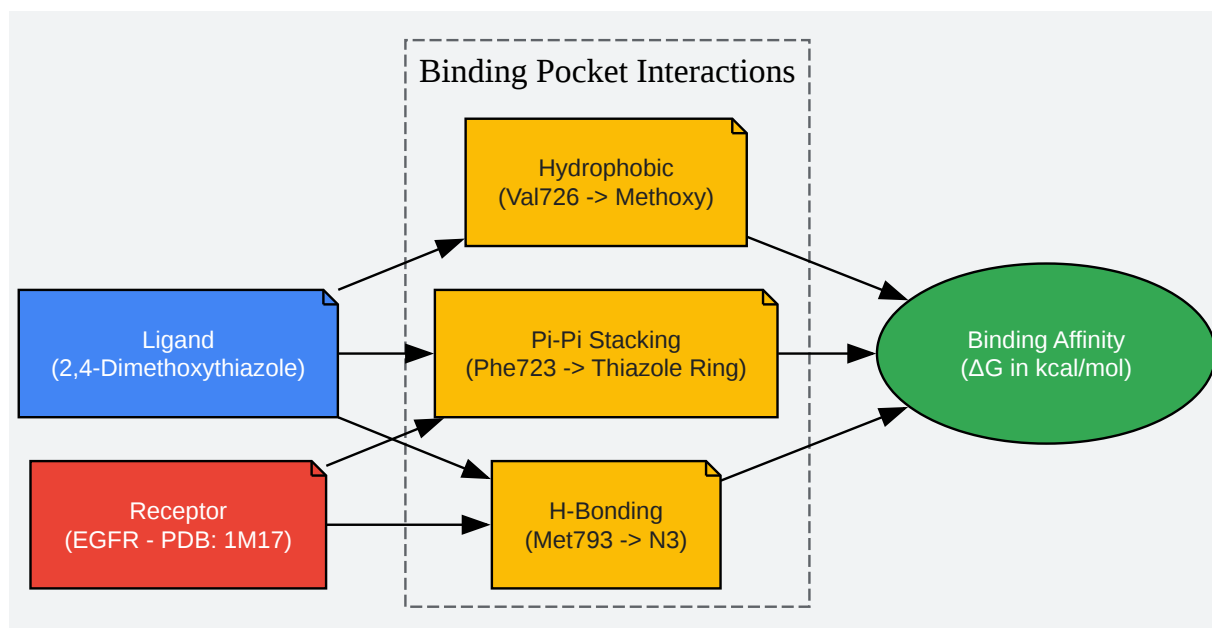
Pharmacological Potential: Molecular Docking[2][4][5][6][7][8][9][10]

Thiazole derivatives are frequently investigated as inhibitors of EGFR (Epidermal Growth Factor Receptor), a major target in oncology.[4][5] The 2,4-dimethoxy substitution pattern offers unique H-bonding capabilities within the ATP-binding pocket.

Docking Protocol (AutoDock Vina / Glide)

- Protein Prep: Retrieve EGFR kinase domain (e.g., PDB ID: 1M17 or 4HJO). Remove water molecules; add polar hydrogens.
- Ligand Prep: Use the DFT-optimized geometry of **2,4-dimethoxythiazole**. Assign Gasteiger charges.
- Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib binding site).

DOT Diagram: Molecular Docking Mechanism



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Figure 2: Predicted interaction network of **2,4-dimethoxythiazole** within the EGFR active site.

ADMET Prediction

Before synthesis, "drug-likeness" must be assessed.

- Lipinski's Rule of 5: **2,4-Dimethoxythiazole** (MW ~145 g/mol , LogP ~1.2) passes all rules, suggesting high oral bioavailability.
- Blood-Brain Barrier (BBB): Small, lipophilic thiazoles often cross the BBB, making them potential candidates for CNS targets.

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